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molecular formula C8H6F2O B1315456 2,4-Difluoro-3-methylbenzaldehyde CAS No. 847502-88-9

2,4-Difluoro-3-methylbenzaldehyde

Cat. No. B1315456
M. Wt: 156.13 g/mol
InChI Key: MPOSIFXAXWZQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188082B2

Procedure details

A cooled (−78° C.) solution of 2,4-difluoro-3-methylbromobenzene (2.000 g; 9.661 mmol) in anhydrous THF (36 ml) was treated dropwise (over 10 min.) with a solution of 1.6M n-BuLi in hexanes (6.04 ml; 9.661 mmol) while maintaining the temperature below −70° C. This mixture was further stirred at −78° C. for 2 min. before anhydrous DMF (1.49 ml; 19.326 mmol) was added dropwise (over 10 min.) while maintaining the temperature below −70° C. After completion of the addition, the resulting light brown solution was further stirred at −78° C. for 1 h30. The resulting mixture was then quenched at −78° C. with aq. sat. NH4Cl (10 ml), and was then allowed to warm-up to rt. Ether (50 ml) and water (20 ml) were added, and the organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure (caution: rotary evaporation bath at 30° C. because the aldehyde is volatile). The crude was purified by FC (DCM) to give the pure product 2,4-difluoro-3-methyl-benzaldehyde as a pale yellow oil (1.250 g; 83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
6.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.49 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1Br.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[F:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1C)F)Br
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
6.04 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.49 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting light brown solution was further stirred at −78° C. for 1 h30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −70° C
ADDITION
Type
ADDITION
Details
was added dropwise (over 10 min.)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −70° C
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The resulting mixture was then quenched at −78° C. with aq. sat. NH4Cl (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to rt
ADDITION
Type
ADDITION
Details
Ether (50 ml) and water (20 ml) were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (caution
CUSTOM
Type
CUSTOM
Details
rotary evaporation bath at 30° C. because the aldehyde is volatile
CUSTOM
Type
CUSTOM
Details
The crude was purified by FC (DCM)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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